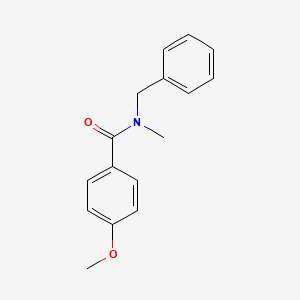
Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate is an organic compound with the molecular formula C5H8F2O4 It is a derivative of propanoic acid and contains both fluorine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate typically involves the reaction of 3,3-difluoro-2-hydroxypropanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3,3-difluoro-2-hydroxypropanoic acid+methanolcatalystMethyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-oxo-2-methoxypropanoate.
Reduction: Formation of 3,3-difluoro-2-hydroxy-2-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-difluoro-2-hydroxypropanoate: Lacks the methoxy group, which can affect its chemical reactivity and applications.
Methyl 3,3-difluoro-2-methoxypropanoate: Lacks the hydroxyl group, which can influence its solubility and biological activity.
Ethyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its physical properties.
Uniqueness
Methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate is unique due to the combination of fluorine, hydroxyl, and methoxy groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H8F2O4 |
|---|---|
Molecular Weight |
170.11 g/mol |
IUPAC Name |
methyl 3,3-difluoro-2-hydroxy-2-methoxypropanoate |
InChI |
InChI=1S/C5H8F2O4/c1-10-4(8)5(9,11-2)3(6)7/h3,9H,1-2H3 |
InChI Key |
BZGSIEHIGFBHLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)F)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)




![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)



![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)

